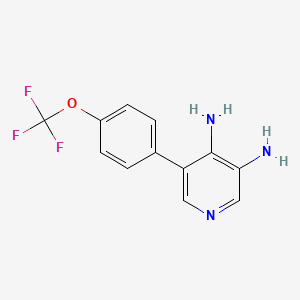

5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

Description

5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-(trifluoromethoxy)phenyl group at the 5-position and amine groups at the 3- and 4-positions. The trifluoromethoxy substituent is a strong electron-withdrawing group (EWG), which enhances the compound’s stability and influences its electronic properties.

Properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPKGTNPQARUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2N)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-dinitrile

The nitration-reduction approach begins with the preparation of a nitropyridine intermediate. In a method analogous to CN114315706A, 5-(4-(trifluoromethoxy)phenyl)pyridine undergoes nitration at positions 3 and 4 using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–30°C. The reaction mixture is stirred for 7–24 hours, yielding 3,4-dinitro-5-(4-(trifluoromethoxy)phenyl)pyridine with 70–85% efficiency.

Catalytic Hydrogenation of Nitro Groups

The dinitro intermediate is reduced to the diamine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol or methanol at 0.3–0.5 MPa. This step achieves >95% conversion, with the final product isolated via crystallization in yields of 55–67%. Key advantages include operational simplicity and high purity (>99.5%), though the use of high-pressure hydrogen demands specialized equipment.

Halogenation-Amination Sequence

Chlorination of Pyridine Derivatives

An alternative route, inspired by EP2527327A1, involves halogenation at positions 3 and 4 of 5-(4-(trifluoromethoxy)phenyl)pyridine. Treatment with phosphorus pentachloride (PCl₅) in 1,2-dichloroethane at reflux (80–100°C) for 4–6 hours produces 3,4-dichloro-5-(4-(trifluoromethoxy)phenyl)pyridine.

Ammonolysis of Chlorinated Intermediates

The dichloro derivative reacts with concentrated aqueous ammonia (NH₃) in a sealed reactor at 100–120°C for 5–24 hours, substituting chlorine atoms with amine groups. This method avoids hazardous reducing agents but requires rigorous temperature control to minimize byproducts like dehalogenated impurities.

Multi-Component Cyclization

Chichibabin Pyridine Synthesis

Drawing from PMC6418872, a modified Chichibabin reaction constructs the pyridine ring with pre-installed substituents. A mixture of 4-(trifluoromethoxy)benzaldehyde, ammonium acetate, and a β-diketone derivative undergoes cyclocondensation in acetic acid at 125°C for 6 hours. The resulting pyridine intermediate is subsequently nitrated and reduced, as detailed in Section 1.

Advantages and Limitations

This method integrates the trifluoromethoxyphenyl group during ring formation, reducing downstream functionalization steps. However, the reaction’s sensitivity to stoichiometry and solvent polarity often limits yields to 40–50%.

Direct Functionalization via Coupling Reactions

Buchwald-Hartwig Amination

A palladium-catalyzed coupling strategy, as described in CN105461617A, introduces amine groups to a halogenated pyridine precursor. Using Pd₂(dba)₃ and XantPhos as catalysts, 3,4-dibromo-5-(4-(trifluoromethoxy)phenyl)pyridine reacts with ammonia or benzophenone imine in toluene at 110°C. Subsequent acidic hydrolysis yields the diamine with 60–75% efficiency.

Ullmann-Type Coupling

Copper(I)-mediated coupling with aqueous ammonia in dimethylformamide (DMF) at 150°C provides a greener alternative, albeit with lower yields (45–55%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | Nitration → Hydrogenation | 55–67 | >99.5 | High |

| Halogenation-Amination | Chlorination → Ammonolysis | 60–75 | 97–99 | Moderate |

| Chichibabin Cyclization | Cyclocondensation → Nitration | 40–50 | 95–98 | Low |

| Buchwald-Hartwig Coupling | Palladium catalysis → Hydrolysis | 60–75 | 98–99 | High |

Challenges and Optimization Strategies

-

Regioselectivity in Nitration : The electron-withdrawing trifluoromethoxy group directs nitration to positions 3 and 4, but over-nitration at position 2 remains a concern. Dilute HNO₃ and low temperatures (0–5°C) mitigate this issue.

-

Stability of Trifluoromethoxy Group : Harsh acidic or basic conditions may cleave the OCF₃ moiety. Neutral pH and aprotic solvents (e.g., DMF, DMSO) are recommended during amination.

-

Catalyst Recycling : Pd/C and Pd₂(dba)₃ catalysts are costly; immobilized variants or nickel-based alternatives improve cost-efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine exhibits significant anticancer properties. It has been evaluated as a potential inhibitor of key oncogenic pathways, particularly those involving receptor tyrosine kinases such as FLT3.

- Case Study : A study demonstrated that derivatives of this compound showed potent inhibition against FLT3 mutations common in acute myeloid leukemia (AML), highlighting its therapeutic potential in targeted cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it may inhibit the growth of various bacterial strains through mechanisms that disrupt cellular processes.

- Case Study : In vitro assays revealed that certain analogues of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine displayed significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Drug Development

The structural characteristics of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine make it an attractive candidate for drug development. It serves as a scaffold for synthesizing new therapeutic agents targeting various diseases.

- Pharmacokinetic Studies : Research has shown favorable pharmacokinetic profiles for some derivatives, indicating good absorption and metabolic stability .

Inhibitor Design

The compound is being explored as a scaffold in the design of inhibitors targeting specific enzymes involved in cancer progression and other diseases.

- Example : Compounds derived from this structure have been designed to inhibit both FLT3 and CHK1 kinases, demonstrating dual-targeting capabilities that may enhance therapeutic efficacy .

Industrial Applications

The compound's unique properties also lend themselves to applications in agrochemicals and materials science. Its ability to modify biological systems makes it useful in developing new pesticides or herbicides.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, while the amino groups facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or protective effects.

Comparison with Similar Compounds

Core Heterocycle and Substituents

- Target Compound : Pyridine core with 3,4-diamine groups and a 4-(trifluoromethoxy)phenyl substituent.

- Pyrimidine Analogue () : Pyrimidine core with 2,4-diamine groups, bromo, and chloro substituents. The pyrimidine ring (two nitrogen atoms) confers distinct electronic properties compared to pyridine (one nitrogen), such as reduced basicity and altered reactivity in cross-coupling reactions .

- Triazine Derivatives (): Triazine cores (e.g., PTZ-TRZ, DPA-TRZ) paired with phenothiazine or triphenylamine donors. These compounds are designed for thermally activated delayed fluorescence (TADF) in OLEDs, leveraging the electron-deficient triazine ring for charge transfer .

Functional Groups

- The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or hydroxy groups in analogues like DPA-TRZ .

- Bromo and chloro substituents in the pyrimidine analogue () increase molecular weight and may facilitate further functionalization via Suzuki coupling .

Electronic Properties and Reactivity

- This contrasts with triazine-based TADF emitters (), where the triazine core itself serves as an electron acceptor .

- Reactivity : Pyridine-3,4-diamines are less reactive in nucleophilic substitution than pyrimidine-2,4-diamines (), which are prone to displacement at the 2-chloro position .

Physicochemical Properties

- Solubility : The trifluoromethoxy group reduces aqueous solubility compared to methoxy analogues but improves membrane permeability in drug candidates.

- Stability : The trifluoromethoxy group resists hydrolysis better than esters or amides, enhancing shelf-life in material applications .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, highlighting its therapeutic potential and underlying mechanisms of action.

The molecular formula of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is C12H10F3N3O. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Research indicates that compounds with similar structures often function as inhibitors of various kinases involved in signaling pathways critical for cancer cell proliferation and survival. The presence of the pyridine and phenyl groups suggests potential interactions with receptor tyrosine kinases (RTKs), which are pivotal in cancer biology.

Anticancer Activity

- Inhibition of Tyrosine Kinases : Studies have shown that related compounds exhibit potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). For instance, a related compound demonstrated IC50 values significantly lower than standard inhibitors like sunitinib, suggesting strong anticancer potential .

- Cell Cycle Arrest : Compounds structurally similar to 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine have been reported to induce apoptosis and arrest the cell cycle at the G2/M phase in various cancer cell lines .

Antimicrobial Activity

Recent studies have also explored the anti-mycobacterial properties of related pyridine derivatives. These compounds have shown promising results against Mycobacterium tuberculosis, with some exhibiting low hERG liability, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The effectiveness of 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine can be attributed to specific structural features:

- The trifluoromethoxy group enhances metabolic stability.

- The pyridine ring is crucial for binding affinity to target proteins.

- Variations in substituents on the phenyl ring can significantly alter biological activity, as seen in comparative studies where different substitutions led to varying degrees of inhibition against specific kinases .

Data Tables

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine | VEGFR-2 | <20 | RTK Inhibition |

| Related Compound A | EGFR | 13.9 ± 6.5 | Apoptosis Induction |

| Related Compound B | FLT3 | 16 | Type-II Kinase Inhibition |

Case Studies

- Case Study on Anticancer Efficacy : In vitro studies using human cancer cell lines demonstrated that compounds with similar scaffolds effectively reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

- Case Study on Antimicrobial Activity : A series of pyridine derivatives were tested against M. tuberculosis strains, revealing that certain substitutions enhanced activity without increasing cytotoxicity towards human cells .

Q & A

What are the optimal synthetic routes for 5-(4-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound often involves multi-step nucleophilic substitutions and coupling reactions. Key intermediates include trifluoromethoxy-substituted aryl halides and pyridine precursors. For example, a modified Ullmann coupling or Buchwald-Hartwig amination can introduce the trifluoromethoxy-phenyl group to the pyridine core. Reaction temperature (e.g., 80–120°C), choice of catalyst (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF or THF) critically affect yield and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Advanced Research Question How can microwave-assisted synthesis or flow chemistry improve reaction efficiency for scale-up? Microwave methods reduce reaction times (e.g., from 24 hours to 2–4 hours) by enhancing energy transfer, while flow chemistry minimizes side reactions through precise temperature and pressure control. These approaches also mitigate decomposition of the trifluoromethoxy group under prolonged heating .

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Question

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are foundational. For NMR, , , and spectra confirm the pyridine ring substitution pattern and trifluoromethoxy group integrity. NMR is particularly useful for detecting undesired fluorinated byproducts .

Advanced Research Question How can hyphenated techniques like LC-MS/MS or 2D NMR (e.g., COSY, NOESY) resolve ambiguities in regiochemistry or isomer formation? LC-MS/MS identifies trace impurities (<0.1%) by coupling chromatographic separation with tandem mass analysis, while 2D NMR clarifies spatial relationships between aromatic protons and substituents .

How does the trifluoromethoxy group influence the compound’s biological activity and metabolic stability?

Basic Research Question

The trifluoromethoxy group enhances lipophilicity and metabolic stability by resisting oxidative degradation. In enzyme inhibition assays, this group improves binding affinity to hydrophobic pockets (e.g., in kinases or GPCRs). Comparative studies with non-fluorinated analogs show a 3–5-fold increase in IC₅₀ values .

Advanced Research Question What computational methods (e.g., molecular docking, MD simulations) predict the group’s role in target engagement? Density functional theory (DFT) calculations reveal electrostatic potential maps that highlight favorable interactions with aromatic residues (e.g., phenylalanine or tyrosine) in binding sites .

What are the primary degradation pathways under physiological or accelerated storage conditions?

Basic Research Question

Hydrolysis of the trifluoromethoxy group under acidic conditions (pH <3) generates trifluoromethanol, which decomposes to COF₂. Stability studies in buffered solutions (pH 1–9) at 40°C show <5% degradation over 30 days at neutral pH but >20% degradation at pH 2 .

Advanced Research Question How do excipients or formulation strategies (e.g., lyophilization, nanoencapsulation) mitigate degradation? Lyophilization reduces hydrolytic degradation by removing water, while lipid-based nanoparticles shield the compound from gastric acid in oral delivery systems .

How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Basic Research Question

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Reproducibility requires standardized protocols (e.g., IC₅₀ determination via fluorescence polarization) and batch-to-batch purity verification via HPLC .

Advanced Research Question What orthogonal assays (e.g., SPR, ITC) validate target engagement independently? Surface plasmon resonance (SPR) measures binding kinetics (kₐ, kₐ) without enzymatic activity interference, providing mechanistic insights into potency variations .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility. For instance, converting the free base to a dihydrochloride salt increases solubility by 10-fold in PBS (pH 7.4). Pharmacokinetic studies in rodents show a 2–3× boost in oral bioavailability with these modifications .

How does structural modification of the pyridine ring affect pharmacological properties?

Advanced Research Question

Introducing electron-withdrawing groups (e.g., nitro or cyano) at the pyridine 2-position enhances metabolic stability but reduces cell permeability. SAR studies comparing 3,4-diamine vs. 3-amino-4-nitro derivatives reveal a trade-off between target affinity and off-target effects .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

Racemization during amide bond formation or purification steps (e.g., chiral chromatography) requires asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution. Pilot-scale batches using immobilized lipases achieve >99% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.